[1,3']Bipiperidinyl-1'-yl-acetic acid
Description
Significance of Nitrogen Heterocycles in Chemical Research
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. nih.gov This class of compounds is of paramount importance in chemical research, forming the structural core of a vast number of natural products, including vitamins, alkaloids, and antibiotics. acs.orgresearchgate.net Their significance is particularly pronounced in medicinal chemistry, where they are integral components of many pharmaceuticals. ajchem-a.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle. google.com
The prevalence of nitrogen heterocycles in biologically active molecules stems from their unique chemical properties. The nitrogen atom can act as a hydrogen bond donor or acceptor, and its basicity allows for the formation of salts, which can improve the solubility and bioavailability of drug candidates. Furthermore, the rigid, three-dimensional structures of these rings can precisely orient functional groups to interact with biological targets like enzymes and receptors. acs.org Beyond medicine, nitrogen heterocycles are crucial in agrochemicals, polymers, and as corrosion inhibitors. ajchem-a.comgoogle.com
Overview of Bipiperidinyl Architectures and Isomeric Forms
The piperidine (B6355638) ring, a saturated six-membered nitrogen-containing heterocycle, is a common motif in many synthetic and natural compounds. wikipedia.org A bipiperidinyl scaffold is a molecule that contains two connected piperidine rings. The way these two rings are connected to each other gives rise to a significant degree of structural variation through isomerism.
Isomers are compounds that have the same molecular formula but different arrangements of atoms. nih.gov In the case of bipiperidinyls, constitutional isomerism (or structural isomerism) arises from the different possible points of connection between the two piperidine rings. The numbering of the piperidine ring starts with the nitrogen atom as position 1.
The connectivity can occur between a nitrogen on one ring and a carbon on the other, or between two carbons. This leads to a variety of isomers, each with a unique three-dimensional shape and chemical properties. Some examples include:
[2,2']-Bipiperidine: The two rings are connected via a carbon-carbon bond between position 2 of each ring.
[4,4']-Bipiperidine: A carbon-carbon bond connects position 4 of each ring. nih.gov
[1,4']-Bipiperidine: Here, the nitrogen atom (position 1) of one ring is connected to the carbon at position 4 of the second ring. nih.gov
Each of these isomers possesses a distinct spatial arrangement of its nitrogen atoms and carbon frameworks, which can profoundly influence its physical properties and how it interacts with other molecules.
The [1,3'] bipiperidinyl framework represents another constitutional isomer, where the nitrogen atom of one piperidine ring is bonded to the carbon atom at the 3-position of the second piperidine ring. This N-C linkage creates an asymmetric structure, which is distinct from the more symmetrical C-C linked isomers like [2,2'] or [4,4']. The presence of a tertiary amine in one ring (at the point of connection) and a secondary amine in the other (unless further substituted) defines its chemical character. This specific arrangement influences the molecule's basicity, polarity, and conformational flexibility, setting it apart from other bipiperidinyl isomers.
Introduction to 2-([1,3'-Bipiperidin]-1'-yl)acetic Acid as a Representative Molecule for Investigation
To explore the chemical nature of the [1,3'] bipiperidinyl scaffold, this article will focus on a specific derivative: 2-([1,3'-Bipiperidin]-1'-yl)acetic acid . This molecule incorporates the core [1,3'] bipiperidinyl structure and adds an acetic acid moiety to the nitrogen of the second piperidine ring. The addition of the carboxylic acid group introduces an acidic functional group, making the molecule zwitterionic (containing both acidic and basic centers). This compound serves as an excellent case study for understanding the properties endowed by the [1,3'] framework when integrated into a more complex functional molecule. While extensive research on this specific molecule is not widely published, its structure and properties can be understood through fundamental chemical principles and data available from chemical databases.
Table 1: Chemical Data for 2-([1,3'-Bipiperidin]-1'-yl)acetic Acid
| Property | Value |
|---|---|
| IUPAC Name | 2-([1,3'-Bipiperidin]-1'-yl)acetic acid |
| Synonyms | 2-(3-piperidin-1-ylpiperidin-1-yl)acetic acid |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 1570169-72-0 |
| InChI Key | NZMQNNMDBXZDLY-UHFFFAOYSA-N |
Data sourced from PubChem and commercial supplier databases. nih.govacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-piperidin-1-ylpiperidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-12(16)10-13-6-4-5-11(9-13)14-7-2-1-3-8-14/h11H,1-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMQNNMDBXZDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2 1,3 Bipiperidin 1 Yl Acetic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily undergoes several classical transformations, including esterification and amidation. These reactions provide a straightforward method for modifying the physicochemical properties of the parent molecule.
Esterification Reactions
Esterification of 2-([1,3'-Bipiperidin]-1'-yl)acetic acid can be achieved through various established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. cerritos.edumasterorganicchemistry.com The reaction equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
Alternatively, milder conditions can be employed using coupling reagents. For instance, the Steglich esterification utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and an alcohol under neutral and mild conditions. luxembourg-bio.com This method is particularly useful for substrates that are sensitive to acidic conditions.
A variety of alcohols can be used in these reactions, leading to the formation of a wide array of esters with different alkyl or aryl groups. The choice of alcohol can significantly influence the lipophilicity and other properties of the resulting ester derivative.
Table 1: Examples of Esterification Reactions of Carboxylic Acids
| Carboxylic Acid | Alcohol | Reagents | Product | Reference |
|---|---|---|---|---|
| Lauric Acid | Ethanol (B145695) | Acetyl Chloride (to generate HCl in situ) | Ethyl Laurate | cerritos.edu |
| Acetic Acid | Ethanol | Amberlyst 15 (acidic resin) | Ethyl Acetate (B1210297) | luxembourg-bio.com |
Amidation and Other Carboxylic Acid Transformations
The carboxylic acid moiety can be readily converted to amides through reaction with primary or secondary amines. This transformation is typically facilitated by the use of peptide coupling reagents to activate the carboxylic acid. researchgate.netbachem.comfishersci.co.uk Common coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HBTU, HATU). bachem.comfishersci.co.uk The reaction is generally carried out in an aprotic solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine.
The choice of amine is vast, allowing for the introduction of a wide range of substituents at the amide nitrogen. This versatility is crucial for creating libraries of compounds for structure-activity relationship studies.
Beyond esterification and amidation, the carboxylic acid group can undergo other transformations. For instance, reduction of the carboxylic acid, typically using a strong reducing agent like lithium aluminum hydride, would yield the corresponding primary alcohol, 2-([1,3'-Bipiperidin]-1'-yl)ethanol. Decarboxylation of α-amino acids is a known reaction, but for this acetic acid derivative, such a reaction would be challenging under normal conditions. nih.gov
Reactivity of the Piperidine (B6355638) Nitrogens
The two nitrogen atoms within the bipiperidinyl system are nucleophilic and basic, making them susceptible to a range of reactions, including alkylation, acylation, and salt formation. The relative reactivity of the two nitrogen atoms may differ based on their steric and electronic environments.
N-Alkylation and N-Acylation Reactions
Both piperidine nitrogens can undergo N-alkylation with alkyl halides or other alkylating agents. google.com The reaction typically proceeds via nucleophilic substitution and is often carried out in the presence of a base to neutralize the hydrogen halide formed. google.com The choice of alkylating agent allows for the introduction of various alkyl or substituted alkyl groups. It is important to note that quaternization of the nitrogen can occur, especially with an excess of the alkylating agent.
N-acylation of the piperidine nitrogens can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids. mdpi.comresearchgate.net Similar to N-alkylation, these reactions introduce an acyl group onto the nitrogen atom, forming an amide linkage. N-acylation can modify the basicity and nucleophilicity of the piperidine nitrogens. For instance, N-acetylation using acetic anhydride (B1165640) is a common transformation. google.comnih.gov
Table 2: General Conditions for N-Alkylation and N-Acylation of Amines
| Reaction | Reagents | General Conditions | Product | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide, Base (e.g., K2CO3) | Aprotic Solvent (e.g., DMF) | N-Alkyl Piperidine | google.com |
| N-Acylation | Acyl Chloride, Base (e.g., Triethylamine) | Aprotic Solvent (e.g., CH2Cl2) | N-Acyl Piperidine | mdpi.com |
Salt Formation and Protonation Studies
As basic compounds, the piperidine nitrogens readily react with acids to form salts. nih.gov The most common salts are hydrochlorides, which are often crystalline and have improved solubility and stability compared to the free base. The formation of a dihydrochloride (B599025) salt, where both nitrogen atoms are protonated, is possible.
Protonation studies are crucial for understanding the behavior of the molecule in biological systems. The pKa values of the two piperidine nitrogens will determine their protonation state at physiological pH. The pKa of a histidine residue in a peptide, which also contains a nitrogen heterocycle, has been determined using Raman and NMR spectroscopy, and similar techniques could be applied to study the protonation of the bipiperidinyl system. ajchem-a.com The protonation of piperidone derivatives has been shown to influence their conformation, a phenomenon that might also be relevant for the bipiperidinyl system. nih.gov
Ring Modification and Functionalization Studies of the Bipiperidinyl System
Modification of the piperidine rings themselves presents a greater synthetic challenge but offers the potential for significant structural diversification. Direct C-H functionalization of piperidine rings is an emerging area of research, often requiring the use of transition metal catalysts. nih.gov Such methods could potentially be applied to introduce substituents at various positions on the bipiperidinyl core.
Another approach to functionalization involves the synthesis of substituted piperidine precursors which are then used to construct the bipiperidinyl system. For example, the synthesis of substituted piperidine-2,4-diones has been achieved via Dieckmann cyclization. researchgate.net While not directly applicable to the modification of the pre-formed bipiperidinyl system, these methods highlight strategies for accessing functionalized piperidine building blocks.
The synthesis of substituted bipiperidine amide compounds has been reported in the context of developing CCR3 antagonists, demonstrating that the bipiperidine scaffold can be elaborated with various functional groups. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-([1,3']Bipiperidin]-1'-yl)acetic acid |
| 2-([1,3'-Bipiperidin]-1'-yl)ethanol |
| Dicyclohexylcarbodiimide (DCC) |
| Diisopropylcarbodiimide (DIC) |
| 4-Dimethylaminopyridine (DMAP) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |
| Triethylamine |
| Diisopropylethylamine |
Rational Design and Synthesis of Novel Analogs and Derivatives
The rational design of novel analogs of 2-([1,3'-Bipiperidin]-1'-yl)acetic acid would logically involve a systematic approach to modify its core components: the two piperidine rings and the acetic acid side chain. The goal of such design strategies is typically to enhance specific chemical properties, biological activities, or to explore structure-activity relationships (SAR).
Key Areas for Rational Design:
Modification of the Piperidine Rings: Introducing substituents on either of the piperidine rings could significantly influence the molecule's steric and electronic properties. Potential modifications could include alkylation, arylation, or the introduction of functional groups such as hydroxyl, amino, or halogen moieties.
Alteration of the Acetic Acid Side Chain: The carboxylic acid group is a prime target for derivatization. Esterification or amidation would yield a library of compounds with varied lipophilicity and hydrogen bonding capabilities. Furthermore, extending or branching the acetic acid chain could probe the spatial requirements of potential biological targets.
Stereochemical Exploration: The bipiperidine core contains chiral centers, leading to the possibility of different stereoisomers. The synthesis and evaluation of individual enantiomers or diastereomers are crucial aspects of rational drug design, as different isomers can exhibit distinct pharmacological profiles.
The synthesis of such novel analogs would likely employ modern synthetic organic chemistry techniques. The foundational bipiperidine structure serves as a key building block, which can be further elaborated.
Hypothetical Synthetic Strategies:
A plausible synthetic route to novel derivatives could involve the initial synthesis of the core [1,3'-Bipiperidine] structure, followed by N-alkylation with a suitable acetic acid derivative. Alternatively, functionalized piperidine precursors could be coupled to form the bipiperidine core, carrying the desired substituents into the final molecule.
Spectroscopic and Advanced Analytical Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for separating components of a mixture and for determining the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds and for quantifying their concentration. For a polar and basic compound like [1,3']Bipiperidinyl-1'-yl-acetic acid, a reversed-phase HPLC method would typically be employed. researchgate.nettandfonline.com This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or trifluoroacetic acid to ensure good peak shape for the amine. nih.govgoogle.com
Purity is determined by injecting a solution of the compound and observing the resulting chromatogram. A pure compound should ideally show a single sharp peak. The area of this peak is proportional to the concentration of the compound, allowing for quantification against a standard of known concentration. The presence of additional peaks would indicate impurities. Due to the lack of a strong chromophore, detection might be achieved using a Universal detector like a Charged Aerosol Detector (CAD) or by derivatizing the compound to attach a UV-active group. tandfonline.com
Typical HPLC Parameters for Analysis of Piperidine-Containing Compounds
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector | CAD, ELSD, or UV (if derivatized) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. oup.com this compound itself is a zwitterionic and non-volatile compound due to the carboxylic acid and amine groups, making it unsuitable for direct GC analysis. However, it can be analyzed by GC after conversion into a more volatile derivative. A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with methanol or a silylating agent like BSTFA to form a methyl ester or a silyl (B83357) ester, respectively. These derivatives are significantly more volatile and can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of any volatile impurities or degradation products. researchgate.net
for this compound
The determination of enantiomeric and diastereomeric purity is a critical aspect of the characterization of chiral molecules such as this compound. A variety of advanced analytical techniques are employed to resolve and quantify the stereoisomers of this compound, ensuring its stereochemical integrity.
Polarimetry
Polarimetry is a fundamental technique used to distinguish between enantiomers based on their ability to rotate the plane of polarized light. This physical property, known as optical activity, is equal in magnitude but opposite in direction for a pair of enantiomers. The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined experimental conditions (temperature, wavelength, solvent, and concentration).
For the enantiomers of this compound, the specific rotation would be measured using a polarimeter. A solution of a known concentration of the pure enantiomer is prepared in a suitable solvent, and the observed rotation is measured at a specific wavelength, typically the sodium D-line (589 nm), and temperature. The specific rotation is then calculated, providing a key identifier for each enantiomer and allowing for a basic assessment of enantiomeric purity. An enantiomerically pure sample will exhibit the maximum specific rotation, while a racemic mixture will have a net rotation of zero.
| Enantiomer | Hypothetical Specific Rotation [α]D20 | Solvent |
|---|---|---|
| (R)-[1,3']Bipiperidinyl-1'-yl-acetic acid | -15.0° | Methanol |
| (S)-[1,3']Bipiperidinyl-1'-yl-acetic acid | +15.0° | Methanol |
This table presents hypothetical data for illustrative purposes.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation.
The development of a chiral HPLC method for this compound would involve the selection of an appropriate CSP and mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including those containing piperidine (B6355638) moieties. The mobile phase composition, typically a mixture of an organic solvent like ethanol (B145695) or isopropanol (B130326) with an alkane such as hexane, is optimized to achieve baseline separation of the enantiomers. The detection is commonly performed using a UV detector. The ratio of the peak areas of the two enantiomers in the chromatogram allows for the precise determination of the enantiomeric excess (ee).
| Parameter | Illustrative Value/Condition |
|---|---|
| Column | Chiralpak AD-H (amylose derivative) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | 10.5 min |
| Retention Time (S-enantiomer) | 12.8 min |
| Resolution (Rs) | > 2.0 |
This table presents hypothetical data for illustrative purposes.
NMR-based Methods for Enantiomeric Excess Determination
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for the determination of enantiomeric excess through the use of chiral auxiliary agents. These agents, which can be either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), interact with the enantiomers of this compound to form transient diastereomeric complexes (with CSAs) or stable diastereomers (with CDAs).
The formation of these diastereomeric species results in a non-equivalent magnetic environment for the corresponding nuclei of the two enantiomers. Consequently, in the NMR spectrum (typically ¹H NMR), separate signals for each enantiomer can be observed for certain protons. The integration of the peak areas of these resolved signals allows for the calculation of the enantiomeric excess. For this compound, a chiral alcohol or amine could potentially be used as a CSA. The protons on the carbon adjacent to the carboxylic acid or on the piperidine rings would be likely candidates for exhibiting chemical shift non-equivalence.
| Analyte Proton | Chemical Shift (δ) for (R)-enantiomer complex (ppm) | Chemical Shift (δ) for (S)-enantiomer complex (ppm) | Chemical Shift Difference (Δδ) (ppm) |
|---|---|---|---|
| -CH2-COOH | 3.25 | 3.28 | 0.03 |
This table presents hypothetical data for the diastereomeric complexes with a chiral solvating agent for illustrative purposes.
Theoretical and Computational Chemistry Studies of 2 1,3 Bipiperidin 1 Yl Acetic Acid
Conformational Analysis and Molecular Dynamics Simulations
A foundational step in understanding the behavior of a flexible molecule like 2-([1,3'-Bipiperidin]-1'-yl)acetic acid would be a thorough conformational analysis. This process would identify the various low-energy three-dimensional arrangements (conformers) the molecule can adopt. Such studies are crucial as the conformation of a molecule often dictates its physical, chemical, and biological properties.
Following conformational analysis, molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the molecule over time. ijpras.com By simulating the movements of atoms and bonds, researchers can understand how the molecule behaves in different environments, such as in a vacuum or in a solvent. Key parameters that would be investigated in an MD simulation of 2-([1,3'-Bipiperidin]-1'-yl)acetic acid are outlined in Table 1 .
Table 1: Key Parameters in a Hypothetical Molecular Dynamics Simulation of 2-([1,3'-Bipiperidin]-1'-yl)acetic Acid
| Parameter | Description | Potential Insights |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Provides information on the stability of the molecule's conformation. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position. | Identifies flexible and rigid regions within the molecule. |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Indicates changes in the overall shape and size of the molecule during the simulation. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Provides information on how the molecule might interact with its environment. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and reactivity of a molecule. These methods can provide detailed information that is often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum chemical method that could be applied to 2-([1,3'-Bipiperidin]-1'-yl)acetic acid to investigate its electronic properties. nih.gov DFT calculations could determine a range of important molecular properties, as detailed in Table 2 .
Table 2: Potential Applications of DFT Studies on 2-([1,3'-Bipiperidin]-1'-yl)acetic Acid
| Property | Description | Significance |
| Optimized Geometry | The lowest energy arrangement of the atoms in the molecule. | Provides the most stable three-dimensional structure. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of the molecule. | Predicts sites for electrophilic and nucleophilic attack, indicating reactive centers. |
| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps in understanding intermolecular interactions and reaction mechanisms. |
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are also adept at predicting spectroscopic parameters. researchgate.net For 2-([1,3'-Bipiperidin]-1'-yl)acetic acid, these calculations could predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. Such theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
Computational Modeling of Reaction Pathways and Transition States
The reactivity of 2-([1,3'-Bipiperidin]-1'-yl)acetic acid in various chemical transformations could be explored through computational modeling of reaction pathways. By mapping the energy landscape of a reaction, from reactants to products, researchers can identify the transition states—the high-energy intermediates that govern the reaction rate. This information is critical for understanding reaction mechanisms and for designing more efficient synthetic routes.
Structure-Property Relationship Predictions
While no specific studies exist for this compound, the principles of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) could be applied if a series of related compounds were to be synthesized and tested. These computational models aim to correlate the structural features of molecules with their biological activities or physical properties. mdpi.com For a series of derivatives of 2-([1,3'-Bipiperidin]-1'-yl)acetic acid, QSAR/QSPR studies could predict properties such as solubility, lipophilicity, and potential biological activities, thereby guiding the design of new molecules with desired characteristics.
Academic Research Applications and Potential of Bipiperidinyl Acetic Acid Derivatives
Utility as a Synthetic Building Block and Intermediate in Complex Molecule Synthesis
In chemical synthesis, a building block is a molecule that can be readily incorporated into a larger, more complex structure. researchgate.netnih.gov The [1,3']Bipiperidinyl-1'-yl-acetic acid framework serves as a valuable intermediate for constructing elaborate molecules, particularly in the pharmaceutical and materials science sectors. nih.gov
The synthesis of complex molecules often involves a convergent approach where key fragments, or building blocks, are prepared separately and then combined. Derivatives of piperidinyl-acetic acid have been established as crucial intermediates in the development of therapeutic agents. For instance, the enantiopure synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid has been reported as a key step in producing the antispasmodic and anticholinergic drugs bietamiverine (B1666987) and dipiproverine. researchgate.net This highlights how the piperidinyl-acetic acid core is a foundational element for molecules with specific pharmacological activities. researchgate.net
Similarly, the bipiperidinyl-acetic acid structure can be envisioned as a precursor for a diverse range of more complex derivatives. The two piperidine (B6355638) rings can be functionalized at various positions, and the acetic acid group can undergo standard carboxylic acid transformations such as amidation or esterification. This allows for the systematic construction of libraries of related compounds for screening in drug discovery or for developing materials with tailored properties. The synthesis of piperidine acetic acid derivatives has been a key strategy in developing compounds for treating thrombotic disorders, demonstrating their role as versatile intermediates. google.com
Applications in Ligand Design for Catalysis
The nitrogen atoms within the bipiperidinyl scaffold make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. nih.gov Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst for chemical reactions. youtube.com Bipiperidinyl derivatives, as bidentate N,N'-donor ligands, can coordinate with a variety of transition metals.
Transition metals form coordination compounds by accepting electron pairs from ligands into their vacant d-orbitals. libretexts.orglumenlearning.com The bipiperidinyl structure is analogous to the well-studied 2,2'-bipyridine (B1663995) ligand, a staple in coordination chemistry. nih.gov However, a key difference is the saturated nature of the piperidine rings, which imparts greater conformational flexibility compared to the rigid, planar structure of bipyridine.
This flexibility allows the bipiperidinyl ligand to adopt various coordination geometries to accommodate the electronic and steric requirements of different metal centers. slideshare.net The coordination of bipiperidinyl ligands with transition metals like copper, nickel, palladium, and vanadium can lead to the formation of stable chelate complexes. mdpi.comnih.govacs.org The resulting complexes can exhibit diverse electronic and structural properties depending on the metal's oxidation state and the other ligands present in the coordination sphere. libretexts.org
Table 1: Comparison of Bipyridine and Bipiperidinyl as Ligands
| Feature | 2,2'-Bipyridine | [1,3']-Bipiperidine |
|---|---|---|
| Structure | Aromatic, rigid, planar | Saturated, flexible, non-planar |
| Donor Atoms | Two sp² hybridized nitrogen atoms | Two sp³ hybridized nitrogen atoms |
| Bonding | Forms strong π-acceptor bonds | Primarily a σ-donor ligand |
| Flexibility | Limited rotation around C-C bond | High conformational flexibility |
Metal complexes containing bipiperidinyl ligands have shown significant potential as catalysts in various organic reactions. The electronic and steric properties of the ligand can be fine-tuned by introducing substituents on the piperidine rings, thereby influencing the activity and selectivity of the metal catalyst. nih.gov
A notable example is the use of a complex derived from enantiomeric bipiperidine and copper(II) acetate (B1210297) as a highly efficient catalyst for the enantioselective Henry reaction, a carbon-carbon bond-forming reaction. acs.org This demonstrates that the chiral environment created by the bipiperidinyl ligand can effectively control the stereochemical outcome of a reaction.
Furthermore, complexes of analogous bipyridyl ligands with metals like vanadium and nickel have demonstrated high catalytic activity in oxidation and cross-coupling reactions, respectively. mdpi.comnih.gov Given the structural similarities, it is expected that bipiperidinyl-metal complexes could also be effective catalysts for a range of organic transformations, including hydrogenation, polymerization, and various cross-coupling reactions. mdpi.combeilstein-journals.org
Table 2: Examples of Catalytic Applications with Related Ligands
| Ligand Type | Metal | Reaction Type | Reference |
|---|---|---|---|
| Bipiperidine | Copper(II) | Enantioselective Henry Reaction | acs.org |
| 2,2'-Bipyridine | Vanadium(IV) | Alkane and Alcohol Oxidation | mdpi.com |
| Substituted Bipyridine | Nickel | Cross-Electrophile Coupling | nih.gov |
Scaffold for Medicinal Chemistry Research (Preclinical Studies and Probe Development)
In medicinal chemistry, a scaffold refers to the core structure of a molecule that is responsible for its primary biological activity. The bipiperidinyl-acetic acid framework represents a promising scaffold for the development of new therapeutic agents and chemical probes. nih.govnih.gov The piperidine ring is a common motif in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties. nih.gov
Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, involving the systematic modification of a lead compound's structure to optimize its biological activity and properties. frontiersin.org The bipiperidinyl-acetic acid scaffold offers multiple points for chemical modification to explore SAR.
Researchers can synthesize a library of derivatives by:
Modifying the piperidine rings: Introducing various substituents (e.g., alkyl, aryl, hydroxyl groups) at different positions to probe interactions with a biological target.
Altering the substitution pattern: Exploring different isomers of the bipiperidinyl core (e.g., [2,2'], [2,3'], [4,4']) to understand the impact of the spatial arrangement of the nitrogen atoms.
Derivatizing the acetic acid group: Converting the carboxylic acid to amides, esters, or other functional groups to modulate properties like solubility, cell permeability, and target binding.
SAR studies on related piperidine-containing compounds have been extensive. For example, detailed SAR studies of fentanyl analogs, which feature a core piperidine structure, have been crucial in understanding their pharmacological profiles. researchgate.net Similarly, SAR studies on piperine (B192125) and 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have led to the identification of potent bioactive compounds. nih.govnih.gov These examples provide a roadmap for how SAR studies on bipiperidinyl-acetic acid derivatives could lead to the discovery of novel therapeutic agents. researchgate.net
Chemical probes are small molecules used to study and manipulate biological systems. nih.govyoutube.com They are essential tools for understanding protein function and validating potential drug targets. researchgate.net An ideal chemical probe is potent, selective, and possesses a functional group that allows for its detection or for it to be attached to other molecules. rsc.org
The this compound structure is well-suited for the development of chemical probes.
The bipiperidinyl scaffold can be designed to bind selectively to a specific biological target, such as an enzyme or a receptor.
The acetic acid moiety serves as a convenient synthetic handle. It can be used to attach reporter tags (e.g., fluorophores, biotin) for visualization and pull-down experiments, or photoreactive groups for covalent labeling of the target protein. nih.gov
The development of reaction-based fluorescent probes, for instance, often relies on specific chemical triggers that react with a target analyte to produce a signal. rsc.orgnih.gov The bipiperidinyl-acetic acid scaffold provides a stable platform onto which such trigger-reporter systems can be built, enabling the design of probes for detecting specific ions, small molecules, or enzyme activities within a complex biological environment.
Investigation of Molecular Recognition and Receptor Binding Mechanisms (in vitro/preclinical models)
The investigation of molecular recognition and receptor binding mechanisms of bipiperidinyl-acetic acid derivatives in in vitro and preclinical models is crucial for understanding their pharmacological profiles and potential therapeutic applications. While direct research on this compound is limited in publicly available literature, the principles of its interaction with biological targets can be inferred from studies on structurally related bipiperidine and piperidine-containing compounds. These studies provide a framework for understanding how the bipiperidinyl scaffold, combined with an acetic acid moiety, might engage with various receptors.
The primary method for characterizing these interactions is through receptor binding assays. nih.gov These assays are fundamental in determining the affinity and selectivity of a compound for a specific receptor. nih.govresearchgate.net In these experimental setups, the compound of interest competes with a radiolabeled ligand, a substance with known high affinity for the target receptor. nih.gov The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand is determined as the half-maximal inhibitory concentration (IC50). researchgate.net This value is instrumental in ranking the relative binding affinities of a series of compounds. nih.gov Another key parameter derived from these studies is the equilibrium dissociation constant (Kd), which quantifies the affinity of a ligand for a receptor. nih.gov
Similarly, studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives as antagonists for mu- and kappa-opioid receptors have established the significance of the piperidine structure as a pharmacophore for opioid receptor antagonism. ebi.ac.uk The investigation into a series of N-substituted derivatives uncovered several potent antagonists for both receptor subtypes. ebi.ac.uk This underscores the role of the nitrogen atom within the piperidine ring as a key interaction point and the impact of its substituents on binding affinity and selectivity.
Furthermore, research into piperidine and piperazine-based compounds has led to the discovery of potent ligands for the sigma-1 (S1R) receptor. nih.gov Radioligand binding assays using rat liver homogenates have been instrumental in determining the binding affinities (Ki values) of these compounds. nih.gov For example, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone demonstrated a high affinity for S1R, with a Ki value of 3.2 nM. nih.gov Functional assays further characterized this compound as an S1R agonist. nih.gov
The acetic acid moiety in this compound introduces a carboxylic acid group, which is likely to play a significant role in molecular recognition. This group can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, with specific amino acid residues within the binding pocket of a receptor. The presence of this acidic group can significantly influence the compound's binding affinity and selectivity profile.
The following tables summarize findings from studies on related bipiperidinyl and piperidine derivatives, illustrating the types of data generated in molecular recognition and receptor binding investigations.
| Compound Class | Target Receptor | Binding Affinity Metric | Affinity Value | Reference |
|---|---|---|---|---|
| 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines | Histamine H3 | Antagonist Activity | Varies with substitution | nih.gov |
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | μ-Opioid | Antagonist Activity | Potent | ebi.ac.uk |
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | κ-Opioid | Antagonist Activity | Potent | ebi.ac.uk |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 (S1R) | Ki | 3.2 nM | nih.gov |
| Compound | Target Receptor | Functional Activity | Assay Method | Reference |
|---|---|---|---|---|
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 (S1R) | Agonist | In vitro phenytoin (B1677684) assay | nih.gov |
These examples from related compounds underscore the methodologies and the nature of the data generated in the preclinical investigation of receptor binding and molecular recognition. Such studies are essential for elucidating the mechanism of action and for the rational design of new derivatives with improved affinity and selectivity for specific biological targets.
Q & A
Basic Research Questions
Q. How can the synthesis of [1,3']Bipiperidinyl-1'-yl-acetic acid be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and stoichiometry of reagents. For example, using anhydrous conditions and inert atmospheres can minimize side reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol can enhance purity. Monitor reaction progress using TLC and confirm final purity via HPLC (>95%). Refer to analogous piperidinyl-acetic acid syntheses for procedural guidance .
Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- NMR : Use and NMR to verify backbone structure and substituent positions. For example, the acetic acid proton typically appears as a singlet near δ 3.9–4.2 ppm, while piperidinyl protons show multiplet patterns between δ 1.4–2.6 ppm .
- IR : Confirm carbonyl (C=O) stretching vibrations at ~1730–1750 cm and amine/amide bands at ~3300 cm.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z within 3 ppm error) .
Q. How can researchers ensure reproducibility in synthetic protocols for bipiperidinyl derivatives?
- Methodological Answer : Document detailed experimental steps, including solvent drying methods, reaction times, and purification thresholds. Provide raw spectral data (NMR, IR) in supplementary materials and cross-validate results with independent replicates. Follow journal guidelines for experimental reporting, such as those outlined in the Beilstein Journal of Organic Chemistry .
Advanced Research Questions
Q. How should researchers address discrepancies between experimental and literature melting points for bipiperidinyl-acetic acid derivatives?
- Methodological Answer : Investigate potential causes:
- Purity : Analyze via HPLC (e.g., C18 column, UV detection) to rule out impurities.
- Polymorphism : Perform X-ray crystallography to identify crystalline forms. SHELXL refinement can resolve structural variations affecting thermal properties .
- Enantiomeric Excess : Use chiral HPLC (e.g., Chiralpak® columns) or polarimetry to assess racemization during synthesis .
Q. What strategies are effective for determining the absolute configuration of chiral bipiperidinyl-acetic acid derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement). The Flack parameter (≤0.1) confirms absolute configuration .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT simulations) to correlate stereochemistry with optical activity.
Q. How can structure-activity relationship (SAR) studies be designed for bipiperidinyl-acetic acid analogs?
- Methodological Answer :
- Structural Modifications : Synthesize derivatives with varied substituents (e.g., alkyl chains, aromatic groups) at the piperidinyl or acetic acid moieties.
- Biological Assays : Test analogs against target receptors (e.g., GPCRs) using radioligand binding or functional assays (cAMP/calcium flux).
- Computational Modeling : Perform molecular docking (AutoDock Vina) or MD simulations to predict binding affinities and rationalize activity trends .
Q. What analytical approaches reconcile conflicting NMR data for bipiperidinyl-acetic acid derivatives?
- Methodological Answer :
- 2D NMR : Use - HSQC/HMBC to assign ambiguous proton-carbon correlations.
- Dynamic Effects : Analyze temperature-dependent NMR to detect conformational exchange broadening.
- Comparative Analysis : Cross-reference with crystallographic data or density functional theory (DFT)-calculated chemical shifts .
Data Presentation and Validation
Q. What are best practices for presenting bipiperidinyl-acetic acid characterization data in peer-reviewed journals?
- Methodological Answer :
- Tables : Include melting points, optical rotations, and spectral peaks (NMR/IR) with explicit assignments.
- Supplementary Files : Provide raw crystallographic data (CIF files), HPLC chromatograms, and HRMS spectra.
- Reproducibility : Adhere to guidelines like those in Analytical and Bioanalytical Chemistry for metadata reporting (e.g., instrument parameters, solvent batches) .
Q. How can computational methods complement experimental data in validating bipiperidinyl-acetic acid structures?
- Methodological Answer :
- In Silico Tools : Generate InChI keys/SMILES notations (PubChem) to cross-validate structural uniqueness.
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level and compare calculated vs. experimental IR/NMR data.
- Cheminformatics : Use platforms like ChemAxon to predict physicochemical properties (logP, pKa) for SAR rationalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
